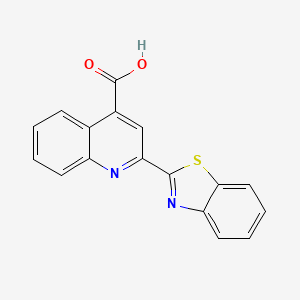

2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

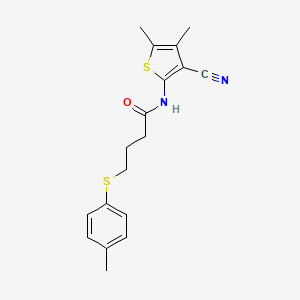

“2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 64873-84-3 . It has a molecular weight of 306.34 and its IUPAC name is 2-(1,3-benzothiazol-2-yl)-4-quinolinecarboxylic acid . It is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of benzothiazoles, which are part of the compound’s structure, can be achieved through various methods . One method involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method involves the condensation of 2-aminothiophenol with aldehydes .

Molecular Structure Analysis

The molecular formula of “2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid” is C17H10N2O2S . The InChI code is 1S/C17H10N2O2S/c20-17(21)11-9-14(18-12-6-2-1-5-10(11)12)16-19-13-7-3-4-8-15(13)22-16/h1-9H,(H,20,21) .

Chemical Reactions Analysis

The compound’s benzothiazole ring system can undergo various reactions. For instance, an in situ-generated disulfide can photosensitize molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 306.34 .

Applications De Recherche Scientifique

Synthetic and Medicinal Chemistry

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Antibacterial Agents

3-(1,3-Benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones have been synthesized as potential antibacterial agents . These compounds were screened in vitro for their antibacterial activity against a representative panel of Gram positive and Gram negative bacteria .

MEK1 Inhibitors

Molecular docking studies revealed that the pocket occupation and structure hydrophobicity may be important for activity . These results can contribute to further optimization on coumarin scaffold and led to the design of novel coumarin derivatives as more potent MEK1 inhibitors .

Antioxidants

Benzothiazole ring system is widely used as antioxidants . The carbon at 2nd position is the most active site from synthetic and medicinal point of view .

Plant Growth Regulators

Benzothiazole ring system is widely used as plant growth regulators . The carbon at 2nd position is the most active site from synthetic and medicinal point of view .

Enzyme Inhibitors

Benzothiazole ring system is widely used as enzyme inhibitors . The carbon at 2nd position is the most active site from synthetic and medicinal point of view .

Imaging Reagents

Benzothiazole ring system is widely used as imaging reagents . The carbon at 2nd position is the most active site from synthetic and medicinal point of view .

Electroluminescent Devices

Benzothiazole ring system is widely used in electroluminescent devices . The carbon at 2nd position is the most active site from synthetic and medicinal point of view .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-yl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O2S/c20-17(21)11-9-14(18-12-6-2-1-5-10(11)12)16-19-13-7-3-4-8-15(13)22-16/h1-9H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSNDFWBSLYBJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4S3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-methylbenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2540844.png)

![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2540849.png)

![N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2540850.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)